![molecular formula C19H20F3N3O3 B2674168 2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide CAS No. 2034486-46-7](/img/structure/B2674168.png)
2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide
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Description
2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H20F3N3O3 and its molecular weight is 395.382. The purity is usually 95%.
BenchChem offers high-quality 2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have investigated its potential therapeutic effects in metabolic disorders, such as obesity, diabetes, and dyslipidemia. By modulating PPARδ activity, it may enhance fatty acid oxidation and improve insulin sensitivity .
- Researchers explore its potential in neuroinflammatory conditions, including neurodegenerative diseases and traumatic brain injuries .
- Researchers investigate its effects on various cancer types, including breast, colon, and lung cancers. Preclinical studies have shown promising results .
- Researchers explore its role in treating metabolic syndrome and promoting exercise-like effects without physical activity .
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
Anti-Inflammatory Properties
Cardiovascular Health
Cancer Research
Metabolic Syndrome and Exercise Mimetics
Neuroprotection and Cognitive Function
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-12-4-2-3-5-15(12)28-11-17(26)23-8-6-16-24-14-7-9-27-10-13(14)18(25-16)19(20,21)22/h2-5H,6-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFKLKGOXMFHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=NC3=C(COCC3)C(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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